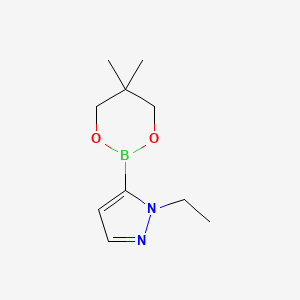

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKXPFCLUAKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole?

An In-Depth Technical Guide to 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three key components: an aromatic pyrazole core, an N-ethyl group, and a boronic acid pinacol ester functional group. The pyrazole ring is a prevalent scaffold in numerous pharmaceutical agents, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The boronic acid pinacol ester moiety makes this compound a stable, easy-to-handle, and highly effective reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]

This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on the mechanistic principles and practical methodologies that are critical for its successful use in a research and development setting.

Physicochemical and Structural Properties

The compound's structure marries the stability of the pyrazole ring with the reactivity of the boronate ester. The N-ethyl group enhances solubility in organic solvents compared to its N-H counterpart and provides steric and electronic modulation of the pyrazole ring.

Chemical Structure

Caption: Chemical structure of the title compound.

Key Properties

| Property | Value | Reference |

| CAS Number | 1005301-73-1 | N/A |

| Molecular Formula | C₁₁H₁₉BN₂O₂ | N/A |

| Molecular Weight | 222.09 g/mol | N/A |

| Appearance | Typically an off-white to white solid | General observation for similar compounds |

| Purity | ≥95% (typical commercial grade) | N/A |

Synthesis Pathway: Miyaura Borylation

The most common and efficient method for synthesizing pyrazole boronic esters is the palladium-catalyzed Miyaura borylation. This reaction involves the coupling of a halogenated pyrazole precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂(pin)₂). The choice of a mild base like potassium acetate is crucial; it facilitates the catalytic cycle without promoting a subsequent, premature Suzuki coupling with the starting halide.[5]

Synthesis Workflow Diagram

Caption: General workflow for Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

5-Bromo-1-ethyl-1H-pyrazole (1.0 eq)

-

Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1-ethyl-1H-pyrazole, B₂(pin)₂, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4] This reaction allows for the efficient construction of complex molecules, such as biaryls and other conjugated systems, which are common motifs in pharmaceuticals and functional materials.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (the pyrazole moiety) to the palladium center, displacing the halide. The base is essential for activating the boron atom, which enhances the polarization of the organic ligand and facilitates this step.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)

-

This compound (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene or 1,4-Dioxane/Water mixture

Procedure:

-

In a reaction vessel, combine the aryl bromide, the pyrazole boronic ester, and the palladium catalyst.

-

Add the solvent (e.g., toluene), followed by the aqueous sodium carbonate solution.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue via column chromatography to obtain the desired biaryl product.

Safety and Handling

While specific data for this exact compound is limited, compounds of this class (pyrazole boronic esters) require careful handling in a laboratory setting.[8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Information

The following hazards are typical for pyrazole boronic acid pinacol esters.[9][10][11][12]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[8][13] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Many boronic esters are sensitive to moisture and should be stored under an inert atmosphere if possible.

References

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]

-

1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

-

Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

-

Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

-

The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][9]-Fused Indole Heterocycles. PubMed Central. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.at [fishersci.at]

- 9. fishersci.ie [fishersci.ie]

- 10. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (C10H17BN2O2): A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a heterocyclic boronic ester with the molecular formula C10H17BN2O2. This compound has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of complex pharmaceutical agents through palladium-catalyzed cross-coupling reactions. Its most notable application is as a key intermediate in the manufacture of Janus kinase (JAK) inhibitors, such as Baricitinib, which are used in the treatment of autoimmune diseases. This guide will delve into the physicochemical properties, synthesis, and characterization of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. Furthermore, it will explore its pivotal role in drug discovery, with a detailed examination of the Suzuki-Miyaura coupling reaction and the structure-activity relationships of the pyrazole moiety in kinase inhibition. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided to enable practical application in a research and development setting.

Introduction: The Strategic Importance of Pyrazole Boronic Esters in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular scaffolds that can be efficiently incorporated into complex drug candidates. Heterocyclic compounds, in particular, form the cornerstone of a vast array of therapeutics due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, pyrazole-containing molecules have garnered significant attention for their prevalence in approved drugs and clinical candidates.

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester stands out as a particularly valuable synthetic intermediate. The pyrazole core is a bioisostere for other aromatic systems and can act as a versatile scaffold for substitution, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The boronic acid pinacol ester functionality renders the molecule amenable to the Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool in the synthesis of complex, biologically active molecules.[1]

The primary driver for the widespread use of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is its role as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[2] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors, making them attractive targets for the treatment of inflammatory and autoimmune diseases.[3][4] The pyrazole moiety of molecules derived from this intermediate often serves as a "hinge-binding" motif, anchoring the inhibitor in the ATP-binding site of the kinase.[5]

This guide will provide a detailed exploration of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, from its fundamental properties to its cutting-edge applications, offering valuable insights for scientists engaged in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the purity and identity of the final products.

| Property | Value | Source |

| Molecular Formula | C10H17BN2O2 | [3] |

| Molecular Weight | 208.07 g/mol | [5] |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [3] |

| CAS Number | 761446-44-0 | [3] |

| Appearance | Solid | |

| Melting Point | 59-64 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Characterization:

Unambiguous identification of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the pyrazole ring, the N-methyl group, and the pinacol ester methyl groups. A certificate of analysis for a commercial sample confirms a spectrum consistent with the structure.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.

Synthesis and Manufacturing

Several synthetic routes to 1-methyl-1H-pyrazole-4-boronic acid pinacol ester have been reported, primarily in the patent literature, reflecting its commercial importance. The choice of a particular synthetic strategy often depends on factors such as the availability of starting materials, scalability, and cost-effectiveness.

Common Synthetic Approaches:

-

From 4-Iodopyrazole: A prevalent method involves the N-methylation of 4-iodopyrazole, followed by a metal-halogen exchange and subsequent borylation.[6]

-

From Pyrazole: Direct C-H borylation of N-methylpyrazole is an increasingly attractive route due to its atom economy.

-

Via Grignard Reagents: The reaction of a pyrazolyl Grignard reagent with a boron-containing electrophile, such as triisopropyl borate, followed by esterification with pinacol, is another viable method.[6]

Below is a detailed, representative protocol for the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester starting from 1-Boc-4-halogenopyrazole.

Experimental Protocol: Synthesis from 1-Boc-4-halogenopyrazole

This two-step procedure involves a Miyaura borylation followed by the removal of the Boc protecting group.[7]

Step 1: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reaction Scheme:

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 1-Boc-4-halogenopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

Step 2: Deprotection to 1H-pyrazole-4-boronic acid pinacol ester and N-methylation

-

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by heating. [7]* N-methylation: The resulting 1H-pyrazole-4-boronic acid pinacol ester can be methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. [8]This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in drug molecules. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is an excellent coupling partner in these reactions.

The Catalytic Cycle:

The mechanism of the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. [8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester with an Aryl Bromide

This protocol provides a general procedure for the coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester with a generic aryl bromide.

-

Reagents and Conditions:

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 90-100 °C

-

Atmosphere: Inert (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a reaction tube, combine the aryl bromide, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and sodium carbonate.

-

Add the palladium catalyst.

-

Degas the solvent mixture (1,4-dioxane/water) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction tube.

-

Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

-

Role in JAK Kinase Inhibition and the JAK-STAT Signaling Pathway

The primary therapeutic relevance of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester stems from its use in the synthesis of JAK inhibitors. The JAK-STAT signaling pathway is a crucial communication cascade within cells, transmitting signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression. This pathway is integral to processes such as immunity, cell proliferation, and inflammation.

The JAK-STAT Pathway:

-

Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

-

JAK Activation: The dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.

-

STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites on the receptors, where they are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: The phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.

Mechanism of Pyrazole-based JAK Inhibitors:

Drugs synthesized using 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, such as Baricitinib, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.

The pyrazole moiety is often a critical "hinge-binding" element. [5]X-ray crystallography studies of pyrazole-containing inhibitors bound to JAK kinases have revealed that the nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase. This interaction anchors the inhibitor in the active site, contributing significantly to its potency and selectivity. The methyl group and the point of attachment of the rest of the molecule to the pyrazole ring can be modified to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing selectivity for specific JAK isoforms.

Conclusion

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a biologically relevant pyrazole scaffold and a synthetically versatile boronic ester functionality has positioned it as a high-value intermediate for the synthesis of targeted therapeutics. The ability to efficiently construct complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction has accelerated the development of potent and selective JAK inhibitors, offering new treatment paradigms for a range of debilitating inflammatory and autoimmune disorders. As our understanding of cellular signaling pathways continues to grow, the demand for sophisticated and adaptable chemical tools like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester will undoubtedly increase, ensuring its continued importance in the quest for novel and more effective medicines.

References

-

Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link].

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. Available at: [Link].

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available at: [Link].

-

JAK-STAT signaling pathway. Wikipedia. Available at: [Link].

-

X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. Available at: [Link].

-

Baricitinib: JAK inhibition for rheumatoid arthritis. PubMed. Available at: [Link].

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link].

- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. PubMed. Available at: [Link].

-

JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link].

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link].

- Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents.

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link].

-

Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Available at: [Link].

-

Inhibition of the JAK/STAT pathway with baricitinib reduces the multiple organ dysfunction caused by hemorrhagic shock in rats. ResearchGate. Available at: [Link].

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

-

JAK-STAT signaling pathway. YouTube. Available at: [Link].

-

Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons. MDPI. Available at: [Link].

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link].

-

The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. Available at: [Link].

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link].

-

The JAK/STAT Pathway. PMC - PubMed Central - NIH. Available at: [Link].

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Available at: [Link].

-

X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. Available at: [Link].

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Pyrazole-Based Boronic Esters: A Technical Guide for Drug Discovery

Foreword: A Convergence of Versatility and Precision

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced specificity and efficacy is paramount. This technical guide delves into the discovery and profound significance of pyrazole-based boronic esters, a class of organic compounds that has emerged as a cornerstone in the synthesis of next-generation pharmaceuticals. The fusion of the pyrazole scaffold, a privileged pharmacophore, with the versatile reactivity of boronic esters has unlocked new avenues for the targeted inhibition of enzymes and the construction of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles, synthesis, and application of these remarkable molecules, underpinned by field-proven insights and a commitment to scientific integrity.

The Genesis of a Powerful Partnership: A Historical Perspective

The journey to pyrazole-based boronic esters is not one of a single, serendipitous discovery but rather a tale of convergent evolution in synthetic chemistry. The story begins with the independent emergence of its two key components: the pyrazole nucleus and the boronic acid functional group.

The first synthesis of the pyrazole ring system is credited to Ludwig Knorr in 1883, who accomplished this feat through the condensation of a β-diketone with a hydrazine derivative.[1] This pioneering work laid the foundation for the exploration of a vast chemical space, with pyrazole and its derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inherent stability and versatile reactivity of the pyrazole ring have made it a favored scaffold in drug design.[3]

Concurrently, the field of organoboron chemistry was taking shape. While boronic acids were first synthesized in the 19th century, their full potential in organic synthesis was not realized until the latter half of the 20th century.[4] A pivotal moment arrived with the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that utilizes organoboron reagents to form carbon-carbon bonds with exceptional precision and functional group tolerance.[3] This reaction, in particular, highlighted the immense value of boronic acids and their esters as synthetic intermediates.[3]

The true innovative leap occurred at the confluence of these two streams of chemical inquiry. Recognizing the synthetic power of the Suzuki-Miyaura coupling and the pharmacological importance of the pyrazole moiety, chemists began to explore the synthesis of pyrazole-containing boronic acids and their more stable and easily handled ester derivatives. These compounds were quickly identified as invaluable building blocks, enabling the efficient incorporation of the pyrazole scaffold into a diverse array of complex molecules, thereby accelerating the drug discovery process.[3][5]

The Synthetic Toolkit: Crafting Pyrazole-Based Boronic Esters

The synthesis of pyrazole-based boronic esters is a critical aspect of their utility. Several robust methods have been developed, with the choice of a specific route often dictated by the desired substitution pattern and the availability of starting materials. The pinacol ester of pyrazole-4-boronic acid is a particularly important intermediate in the synthesis of numerous therapeutic agents, including Janus kinase (JAK) inhibitors.[6]

Palladium-Catalyzed Borylation of Halopyrazoles: A Mainstay Approach

One of the most common and efficient methods for preparing pyrazole boronic esters is the palladium-catalyzed cross-coupling of a halopyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This approach is a variation of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazole Pinacol Borate [6]

This protocol describes the synthesis of a protected pyrazole boronic ester, which can be subsequently deprotected to yield the free pyrazole boronic acid pinacol ester.

-

Step 1: Reaction Setup

-

To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol) as the catalyst, and potassium acetate (0.2 mol) as the base.

-

Add a suitable solvent, such as ethanol.

-

-

Step 2: Reaction Execution

-

Deoxygenate the reaction mixture by placing it under reduced pressure and then backfilling with an inert gas, such as nitrogen.

-

Heat the mixture to reflux and maintain this temperature for approximately 16 hours, with continuous monitoring of the reaction progress using thin-layer chromatography (TLC).

-

-

Step 3: Workup and Purification

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove insoluble materials.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with a nonpolar solvent, such as petroleum ether, to isolate the crude product.

-

Purify the crude product to obtain 1-Boc-4-pyrazole pinacol borate.

-

-

Step 4: Deprotection (Optional)

-

The purified 1-Boc-4-pyrazole pinacol borate can be deprotected by heating it to a molten state (approximately 180°C) until the evolution of gas ceases, indicating the removal of the Boc protecting group.

-

After cooling to room temperature, the resulting solid can be triturated with petroleum ether and filtered to yield the pure 4-pyrazole boronic acid pinacol ester.

-

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the halopyrazole and the subsequent transmetalation with the diboron reagent, which are key steps in the catalytic cycle.

-

Base: The base is required to activate the diboron reagent and facilitate the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect the pyrazole nitrogen, which can otherwise interfere with the catalytic cycle. This protecting group can be readily removed under thermal conditions.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the pivotal role of pyrazole boronic esters in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug synthesis.

The Significance in Drug Discovery: A Gateway to Potent and Selective Inhibitors

The true significance of pyrazole-based boronic esters lies in their application as precursors to a wide range of biologically active molecules. The pyrazole moiety can engage in various non-covalent interactions with protein targets, while the boronic acid (or its ester) can act as a warhead, forming a reversible covalent bond with key catalytic residues, often a serine or threonine.[4] This dual functionality has been expertly exploited in the design of potent and selective enzyme inhibitors.

Targeting Key Kinases in Cancer and Inflammation

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Pyrazole-based inhibitors have shown significant promise in targeting several key kinases.

Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of the immune response. Overactivation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Pyrazole-based boronic esters have been instrumental in the development of potent JAK inhibitors.[7]

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. Their aberrant activity is a common feature of cancer cells. Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activity of several pyrazole-based compounds against various enzyme targets, highlighting their potency.

| Compound Class | Target Enzyme | Inhibitor Example | IC₅₀ (nM) | Kᵢ (nM) | Therapeutic Area | Reference |

| Pyrazole-based | Janus Kinase 1 (JAK1) | Representative Compound | <10 | - | Inflammation, Autoimmune Diseases | [8] |

| Pyrazole-based | Akt1 Kinase | Afuresertib | - | 0.08 | Cancer | [9] |

| Pyrazole-based | CDK2/5 | Compound 22 | 24/23 | - | Cancer | [9] |

| Pyrazole-based | DapE | Compound 7d | 17,900 | - | Antibacterial | [10] |

| Pyrazole-based | DapE | (R)-7q | 18,800 | 17,300 | Antibacterial | [10] |

IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ is the inhibition constant, a measure of the inhibitor's binding affinity.

Visualizing the Mechanism of Action: Inhibition of the JAK-STAT Pathway

The following diagram illustrates how a pyrazole-based inhibitor can disrupt the JAK-STAT signaling pathway, a key mechanism in the treatment of inflammatory diseases.

Conclusion and Future Outlook

Pyrazole-based boronic esters represent a powerful and versatile class of molecules that have firmly established their importance in modern drug discovery. Their strategic design, which combines the favorable pharmacological properties of the pyrazole scaffold with the precise reactivity of the boronic ester group, has enabled the development of highly potent and selective enzyme inhibitors for a range of therapeutic areas. The continued exploration of this chemical space, coupled with advancements in synthetic methodologies, promises to yield an even greater diversity of drug candidates with improved therapeutic profiles. As our understanding of the intricate signaling pathways that underpin disease deepens, the precision and adaptability of pyrazole-based boronic esters will undoubtedly continue to make them an indispensable tool in the arsenal of medicinal chemists.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3459. [Link]

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

-

Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2008(1), 1-28. [Link]

-

Al-Ostoot, F.H., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Bulletin of Public Health, 33, 11-21. [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kysil, V., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(34), 6644-6655. [Link]

-

Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. (2022). ACS Medicinal Chemistry Letters, 13(9), 1489–1495. [Link]

-

Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. (2022). ACS Medicinal Chemistry Letters, 13(9), 1489–1495. [Link]

-

D. A. R., et al. (2015). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 17(18), 4494–4497. [Link]

-

DiPuma, T. A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892–4896. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Parveen, H., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 804-811. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3459. [Link]

-

Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... - ResearchGate. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). RSC Medicinal Chemistry, 14(1), 23-45. [Link]

-

What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments? (2023). Dr. Oracle. [Link]

-

Enzyme inhibition activities results* | Download Scientific Diagram. (2020). ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3192. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Pyrazole Boronic Acid Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The fusion of the pyrazole scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with immense therapeutic potential: pyrazole boronic acid derivatives.[1][2][3][4] This guide provides an in-depth exploration of these molecules, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core chemical features that define their utility, detail robust synthetic methodologies, outline critical characterization techniques, and survey their expanding applications as enzyme inhibitors in modern pharmacology. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with field-proven insights to accelerate innovation in drug discovery.

The Strategic Value of Pyrazole Boronic Acid Derivatives

The strategic importance of pyrazole boronic acid derivatives stems from the synergistic combination of two powerful chemical entities.

-

The Pyrazole Core: The pyrazole ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many approved pharmaceutical agents.[4][5] Its metabolic stability and ability to act as a versatile scaffold for molecular interactions make it a highly desirable component in drug design.[4]

-

The Boronic Acid Warhead: Boronic acids (R-B(OH)₂) and their esters (e.g., pinacol esters) are exceptionally useful in both synthesis and biological applications. In synthesis, they are key substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[2][6] Biologically, the boron atom's empty p-orbital allows it to act as a Lewis acid and form a reversible, yet stable, covalent bond with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[7] This property makes boronic acids potent transition-state analogue inhibitors. The success of the boronic acid-containing drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, demystified early concerns about boron toxicity and catalyzed a surge of interest in boron-based therapeutics.[7]

The combination of these two moieties creates a molecular framework that is not only synthetically accessible but also primed for potent and selective biological activity.

Synthetic Strategies: From Building Blocks to Final Compounds

The synthesis of pyrazole boronic acid derivatives typically involves the creation of a pyrazole ring functionalized with a leaving group (like a halogen) followed by a borylation reaction. The most common and robust approach utilizes a palladium-catalyzed cross-coupling reaction.

Key Synthetic Workflow: Suzuki-Miyaura Borylation

This pathway is favored for its high functional group tolerance and reliable yields. The general workflow involves the synthesis of a halogenated pyrazole, which is then coupled with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Detailed Experimental Protocol: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is adapted from established methods for the synthesis of pyrazole-4-boronic acid pinacol ester, a common intermediate.[8]

Objective: To synthesize the Boc-protected pyrazole boronic acid pinacol ester from 1-Boc-4-iodopyrazole.

Materials:

-

1-Boc-4-iodopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Solvent and Degassing: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-pyrazole pinacol borate.[8]

-

Deprotection (Optional): The Boc protecting group can be removed under acidic conditions or by heating to yield the final pyrazole-4-boronic acid pinacol ester.[8]

Causality and Justification:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. A nitrogen atmosphere prevents catalyst degradation.

-

Anhydrous Solvent: Water can lead to the hydrolysis of the boronic ester product back to the boronic acid, which can complicate purification and subsequent reactions.[9]

-

Base (KOAc): The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. Potassium acetate is a moderately weak base, which is often sufficient and helps to minimize side reactions.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized pyrazole boronic acid derivatives is a critical, self-validating step. A combination of spectroscopic and spectrometric techniques is employed.

| Technique | Information Provided | Key Considerations |

| ¹H and ¹³C NMR | Provides the carbon-hydrogen framework, confirming the pyrazole ring structure, substituents, and the presence of the pinacol ester group (a characteristic singlet around 1.3 ppm for the 12 methyl protons). | The boron atom can sometimes cause broadening of adjacent signals. |

| ¹¹B NMR | Directly confirms the presence of the boron atom and its coordination state. A signal around 20-30 ppm is typical for trigonal boronic esters. | Essential for unambiguous confirmation of the boronic acid moiety. |

| LC-MS | Determines the molecular weight of the compound, confirming its identity. Also serves as a primary tool for assessing purity and monitoring reaction progress. | Electrospray Ionization (ESI) is a common method for these compounds. |

| RP-HPLC | Quantifies the purity of the final compound. Specialized columns and conditions may be needed to prevent on-column hydrolysis of the boronic ester.[9] | An inert column (e.g., XTerra MS C18) at a controlled temperature (e.g., 35°C) can minimize hydrolysis.[9] |

| FT-IR | Identifies key functional groups. Look for B-O stretching bands (around 1300-1400 cm⁻¹) and C-N stretching from the pyrazole ring. | Less definitive for structure elucidation but useful for quick functional group analysis. |

Applications in Drug Discovery: Targeting Key Enzymes

The true power of pyrazole boronic acid derivatives lies in their application as inhibitors for various enzyme classes implicated in human disease.[10][11] Their development is particularly prominent in oncology and inflammatory diseases.[10][12][13]

Case Study 1: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, Tyk2) are central players in cytokine signaling pathways that regulate inflammation and immunity.[14] Dysregulation of JAK signaling is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[14] Pyrazole-based scaffolds are effective at targeting the ATP-binding pocket of kinases, and the addition of a boronic acid moiety can provide a covalent interaction that enhances potency and duration of action.[14]

One prominent example is the use of 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester as a key intermediate in the synthesis of Baricitinib, a JAK inhibitor used to treat rheumatoid arthritis.[2]

Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for breaking down endocannabinoids, such as anandamide.[15] Inhibiting FAAH increases the levels of anandamide in the body, which can produce analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects without the psychoactive side effects of direct cannabinoid receptor agonists.[15][16] Boronic acids have been explored as reversible covalent inhibitors of FAAH, forming an adduct with the catalytic Ser241 residue in the enzyme's active site.[17] Pyrazole-based structures serve as an effective scaffold to position the boronic acid "warhead" for optimal interaction with the FAAH active site.[18][19]

Summary of Biological Activities

| Compound Class | Target Enzyme | Therapeutic Area | Mechanism Insight |

| Aryl Pyrazole Boronates | Janus Kinases (JAKs) | Autoimmune Diseases, Cancer | Competes with ATP and may form covalent interactions within the kinase domain.[14] |

| Piperazine Pyrazole Boronates | Fatty Acid Amide Hydrolase (FAAH) | Chronic Pain, Anxiety | The boronic acid acts as a transition-state analogue, reversibly binding to the catalytic serine residue.[17][18] |

| Peptidyl Pyrazole Boronates | Proteasome | Multiple Myeloma | The boron atom forms a stable complex with the N-terminal threonine of the proteasome's active site, inhibiting protein degradation.[7] |

| General Pyrazole Derivatives | Various Kinases (e.g., p38, CDK2) | Cancer, Inflammation | The pyrazole scaffold is a proven "hinge-binding" motif in many kinase inhibitors.[1][10][13] |

Challenges and Future Outlook

Despite their promise, challenges in the development of pyrazole boronic acid derivatives remain. Key areas of ongoing research include:

-

Selectivity: Achieving high selectivity for the target enzyme over other related proteins (e.g., one JAK isoform over another, or FAAH over other serine hydrolases) is critical to minimizing off-target effects.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for developing viable drugs. The boronic acid moiety can influence these properties.

-

Synthetic Scalability: Developing efficient, cost-effective, and scalable synthetic routes is necessary for the transition from laboratory research to industrial production.[3]

The future for pyrazole boronic acid derivatives is bright. As our understanding of their structure-activity relationships grows, we can expect the design of even more potent and selective inhibitors. The continued exploration of this chemical space will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders.[4][13]

References

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL: [Link]

- Title: CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester Source: Google Patents URL

-

Title: Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids Source: National Institutes of Health (NIH) URL: [Link]

- Title: CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester Source: Google Patents URL

-

Title: The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC Source: PubMed Central URL: [Link]

-

Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1) Source: ResearchGate URL: [Link]

- Title: AU2009257795A1 - Pyrazole derivatives useful as inhibitors of FAAH Source: Google Patents URL

-

Title: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) Source: PubMed URL: [Link]

-

Title: Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications Source: MedChemComm (RSC Publishing) URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL: [Link]

-

Title: Reagents and conditions: (a) boronic acid or boronic acid pinacol... Source: ResearchGate URL: [Link]

-

Title: Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing Source: MDPI URL: [Link]

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: PubMed URL: [Link]

-

Title: Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol Source: American Chemical Society Publications URL: [Link]

-

Title: Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AU2009257795A1 - Pyrazole derivatives useful as inhibitors of FAAH - Google Patents [patents.google.com]

- 19. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Gateway to Novel Architectures: A Technical Guide to 1-Ethyl-1H-pyrazole-5-boronic Acid Esters

Introduction: The Ascendancy of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions.[1] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profile of these molecules. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and broad functional group tolerance, enabling the formation of carbon-carbon bonds with surgical precision.[2][3]

This guide provides an in-depth technical overview of 1-ethyl-1H-pyrazole-5-boronic acid esters, a class of reagents poised to accelerate the discovery and development of next-generation therapeutics. We will delve into their commercial availability, synthetic strategies, and practical applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage these valuable building blocks in their synthetic endeavors.

Commercial Landscape: Sourcing 1-Ethyl-1H-pyrazole-5-boronic Acid Esters

The accessibility of starting materials is a critical factor in the planning and execution of any synthetic campaign. 1-Ethyl-1H-pyrazole-5-boronic acid esters, most commonly available as their pinacol esters, can be procured from a variety of specialized chemical suppliers. The pinacol ester provides a balance of stability and reactivity, making it a preferred choice for many applications.[4] Below is a representative list of suppliers and the corresponding product information for the pinacol ester derivative.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Frontier Specialty Chemicals | 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1007110-53-3 | 98% | Available in various quantities.[5] |

| Sigma-Aldrich | 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester | 847818-70-6 | 97% | Note: This is the 4-boronic acid isomer.[6] |

| Amerigo Scientific | 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1047636-01-0 | 95% | A substituted derivative.[7] |

This table is for illustrative purposes and does not represent an exhaustive list of all available suppliers or products. Researchers are encouraged to consult the catalogs of various chemical vendors for the most up-to-date information.

Synthetic Strategies: Accessing 1-Ethyl-1H-pyrazole-5-boronic Acid Esters

Palladium-Catalyzed Borylation of Halogenated Pyrazoles (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters from their corresponding halides or triflates.[8] This reaction typically employs a palladium catalyst, a diboron reagent (such as bis(pinacolato)diboron, B₂pin₂), and a suitable base.

Caption: Workflow for Miyaura Borylation Synthesis.

Causality in Experimental Choices:

-

Halogen Choice (I > Br >> Cl): The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step. The bond strength decreases from C-Cl to C-I, making iodo-pyrazoles the most reactive substrates, followed by bromo-pyrazoles. Chloro-pyrazoles are generally less reactive and may require more specialized catalysts and harsher reaction conditions.

-

Catalyst Selection: A palladium catalyst with a suitable phosphine ligand is crucial. Pd(dppf)Cl₂ is a common choice due to its high activity and stability. The bulky dppf ligand facilitates the reductive elimination step, leading to higher product yields.

-

Base Selection: A weak base like potassium acetate (KOAc) is often preferred. It is sufficiently basic to facilitate the transmetalation step without promoting significant hydrolysis of the boronic ester product.[9]

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester via Miyaura Borylation

Disclaimer: This is a representative protocol and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

-

Reaction Setup: To a dry, oven-dried Schlenk flask, add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The primary utility of 1-ethyl-1H-pyrazole-5-boronic acid esters lies in their application as coupling partners in the Suzuki-Miyaura reaction. This transformation enables the facile construction of biaryl and hetero-biaryl motifs, which are prevalent in many pharmaceutical agents.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Self-Validating System in Protocol Design:

The success of a Suzuki-Miyaura coupling is contingent on the careful orchestration of several parameters. The protocol described below incorporates elements that create a self-validating system:

-

Degassing: The removal of dissolved oxygen is critical as Pd(0) species are sensitive to oxidation, which can deactivate the catalyst. A properly degassed system will maintain the catalytic cycle.

-

Choice of Base and Solvent System: The use of an aqueous base in a two-phase solvent system (e.g., toluene/water or dioxane/water) is common. The base activates the boronic ester for transmetalation, and the biphasic nature can help to minimize side reactions.[9]

-

Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. For challenging couplings, specialized ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., a 4:1 mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Conclusion: A Versatile Tool for Innovation

1-Ethyl-1H-pyrazole-5-boronic acid esters are valuable and versatile reagents for the synthesis of complex molecular architectures. Their commercial availability and the robust synthetic methods for their preparation make them readily accessible to the broader scientific community. The application of these building blocks in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient means to construct novel pyrazole-containing compounds for drug discovery and materials science. As the demand for innovative molecular entities continues to grow, the strategic use of reagents like 1-ethyl-1H-pyrazole-5-boronic acid esters will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

-

Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Shi, S., Szostak, M., & Szostak, R. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(18), 4798-4801. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Google Patents. (n.d.). DE3837493A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

-

Savage, S. A., & Sanford, M. S. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein journal of organic chemistry, 14, 1147–1152. [Link]

-

Kumar, A., Sharma, G., & Sharma, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 1723–1742. [Link]

-

ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]

-

Singh, S., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(5), 585. [Link]

-

Pharmaffiliates. (n.d.). 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Schneider, N., Lowe, D. M., Sayle, R. A., & Landrum, G. A. (2016). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Amerigo Scientific. (n.d.). 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 5. 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [frontierspecialtychemicals.com]

- 6. 1-乙基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: The Strategic Application of Pyrazole Boronic Esters in Modern Drug Discovery

Preamble: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, progress is often marked by the convergence of distinct chemical motifs into a single, powerful molecular tool. The rise of pyrazole boronic esters in drug discovery is a premier example of such a synergy. On one hand, the pyrazole ring is a "privileged scaffold," a structural framework that appears in a multitude of FDA-approved drugs, prized for its metabolic stability and versatile ability to engage with biological targets.[1][2] On the other hand, the boronic acid and its ester derivatives represent a uniquely versatile functional group. They are not only workhorses of synthetic chemistry, enabling powerful carbon-carbon bond formations like the Suzuki-Miyaura coupling, but can also act as potent, reversible covalent inhibitors of key enzymes.[3][4]

This guide provides an in-depth exploration of pyrazole boronic esters, moving beyond simple descriptions to explain the causality behind their synthesis and application. We will delve into their strategic importance as key intermediates in the synthesis of targeted therapies and provide robust, field-tested protocols for their preparation and use.

Strategic Importance in Drug Discovery Programs

The value of pyrazole boronic esters lies in their dual role as both a foundational building block and a potential pharmacophore. This duality allows for their integration at various stages of the drug discovery pipeline.

The Pyrazole Boronic Ester as a Central Synthetic Hub

The most prominent application of pyrazole boronic esters is as a key intermediate in the synthesis of complex, high-value molecules, particularly protein kinase inhibitors.[2] The boronic ester (most commonly the pinacol ester, for stability and ease of handling) serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient attachment of the pyrazole core to other aromatic or heterocyclic systems.[4] This modular approach is fundamental to modern library synthesis and lead optimization.

A prime example is the synthesis of Baricitinib, an oral inhibitor of Janus Kinase (JAK) 1 and 2. The 4-pyrazole boronic acid pinacol ester is a critical starting material for constructing the drug's core structure.[5] This strategy is not unique to JAK inhibitors; pyrazole boronic esters are instrumental in creating inhibitors for a wide array of therapeutically significant kinases.

Figure 1: Workflow illustrating pyrazole boronic esters as a central hub in synthesis.

The Boron Moiety as a Reversible Covalent Pharmacophore

While often used as a synthetic intermediate, the boronic acid/ester group possesses intrinsic bioactivity. The boron atom is electrophilic and can be attacked by nucleophilic residues (like serine or threonine) in an enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[6] This mechanism is the basis for the action of the proteasome inhibitor drug bortezomib.[3]

The incorporation of a pyrazole scaffold onto a boronic acid warhead can enhance binding affinity and selectivity for the target enzyme. The pyrazole ring can form critical hydrogen bonds or engage in hydrophobic interactions within the active site, positioning the boronic acid for optimal interaction with catalytic residues.

Figure 2: Mechanism of reversible covalent inhibition by a pyrazole boronic acid.

Core Methodologies and Protocols

Scientific integrity demands robust and reproducible methods. The following protocols are designed to be self-validating, with clear checkpoints for confirming the identity and purity of the materials.

Protocol 1: Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the synthesis from a commercially available halogenated pyrazole. The choice of a palladium catalyst and ligand is critical for achieving high yield and preventing side reactions.

Rationale: This method is widely used due to its high functional group tolerance and generally excellent yields. It involves the palladium-catalyzed reaction of a halo-pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). An acetate salt is used as the base, which is milder than hydroxide or alkoxide bases that can promote competing hydrolysis of the product.[7]

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-